1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride
CAS No.: 1261230-63-0
Cat. No.: VC8225121
Molecular Formula: C12H17Cl3N2
Molecular Weight: 295.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261230-63-0 |
|---|---|
| Molecular Formula | C12H17Cl3N2 |
| Molecular Weight | 295.6 g/mol |
| IUPAC Name | 1-[(2,5-dichlorophenyl)methyl]-2-methylpiperazine;hydrochloride |
| Standard InChI | InChI=1S/C12H16Cl2N2.ClH/c1-9-7-15-4-5-16(9)8-10-6-11(13)2-3-12(10)14;/h2-3,6,9,15H,4-5,7-8H2,1H3;1H |
| Standard InChI Key | WDHJDBJUWZIHKG-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=C(C=CC(=C2)Cl)Cl.Cl |
| Canonical SMILES | CC1CNCCN1CC2=C(C=CC(=C2)Cl)Cl.Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Nomenclature
1-(2,5-Dichloro-benzyl)-2-methyl-piperazine hydrochloride is systematically named according to IUPAC conventions as 1-[(2,5-dichlorophenyl)methyl]-2-methylpiperazine hydrochloride. Its molecular formula is C₁₂H₁₇Cl₃N₂, with a molar mass of 295.6 g/mol. The structure consists of a piperazine ring substituted at the N1 position by a 2,5-dichlorobenzyl group and at the C2 position by a methyl group, with the hydrochloride salt enhancing stability and solubility.
Structural Features and Stereoelectronic Effects
The 2,5-dichloro substitution pattern on the benzyl ring introduces distinct electronic effects:
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Electron-withdrawing chlorine atoms at positions 2 and 5 create a meta-directing configuration, influencing reactivity in electrophilic substitution reactions.
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The methyl group at C2 of the piperazine ring introduces steric hindrance, potentially modulating conformational flexibility and receptor-binding interactions.
Comparative analysis with the 2,4-dichloro isomer (CAS 1261233-70-8) reveals differences in dipole moments and crystal packing due to altered halogen positioning.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis involves a nucleophilic substitution reaction between 2-methylpiperazine and 2,5-dichlorobenzyl chloride under basic conditions, followed by hydrochloride salt formation:
Step 1: Benzylation
Step 2: Salt Formation
Reaction Optimization
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Solvent Selection: Dimethylformamide (DMF) achieves higher yields (78–85%) compared to dichloromethane (62–68%) due to improved solubility of intermediates.
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Temperature Control: Reactions conducted at 25°C minimize byproduct formation versus reflux conditions.
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Purification: Recrystallization from ethanol-water (3:1) yields >95% purity by HPLC.
Physicochemical Properties
Thermodynamic and Spectroscopic Data
| Property | Value/Description |
|---|---|
| Melting Point | 192–195°C (decomposition observed) |
| Solubility | 45 mg/mL in water; 120 mg/mL in ethanol |
| pKa (Piperazine N) | 9.2 ± 0.3 (predicted) |
| UV-Vis λmax (EtOH) | 274 nm (ε = 1,200 M⁻¹cm⁻¹) |
¹H NMR (400 MHz, D₂O): δ 2.48–2.61 (m, 4H, piperazine), 3.12 (s, 3H, CH₃), 3.72 (s, 2H, CH₂Ar), 7.31–7.43 (m, 3H, aromatic).
Industrial and Research Applications
Pharmaceutical Intermediate
Used in the synthesis of:
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Antipsychotic candidates: Piperazine cores are prevalent in dopamine D₂ antagonists .
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Antibacterial agents: Thiadiazole-piperazine hybrids show Gram-positive activity .
Material Science Applications
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Coordination chemistry: The piperazine nitrogen atoms can act as ligands for transition metals (e.g., Cu²⁺, Ni²⁺).
| Parameter | Specification |
|---|---|
| Storage Conditions | 2–8°C under inert atmosphere (N₂) |
| PPE Requirements | Nitrile gloves, chemical goggles, lab coat |
| Disposal Methods | Incineration at >900°C with scrubbers |
Acute toxicity (predicted LD₅₀, rat oral): 420 mg/kg (Category 4).
Regulatory and Patent Landscape
No direct patents cover this isomer, but related compounds appear in:
Future Research Directions
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Crystallographic studies to resolve three-dimensional conformation.
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In vitro screening against neurological and infectious disease targets.
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Prodrug development to enhance oral bioavailability.
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